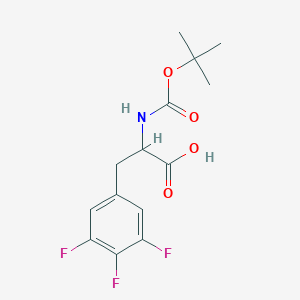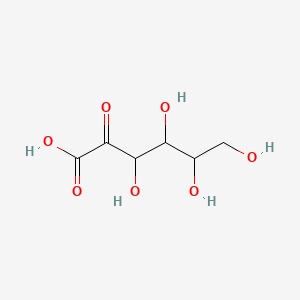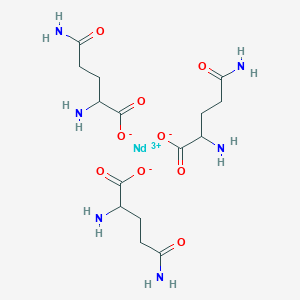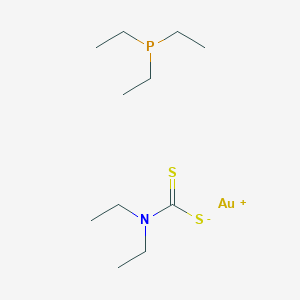
4'-Fluoro-4-(trifluoromethyl)biphenyl-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Fluoro-4-(trifluoromethyl)biphenyl-3-amine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a fluoro group and a trifluoromethyl group attached to the biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluoro-4-(trifluoromethyl)biphenyl-3-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in various solvents such as toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4’-Fluoro-4-(trifluoromethyl)biphenyl-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoro or trifluoromethyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl derivatives with additional functional groups, while reduction may produce amine derivatives with altered substituents.
Aplicaciones Científicas De Investigación
4’-Fluoro-4-(trifluoromethyl)biphenyl-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mecanismo De Acción
The mechanism of action of 4’-Fluoro-4-(trifluoromethyl)biphenyl-3-amine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The presence of the fluoro and trifluoromethyl groups can enhance its binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
- 4-(Trifluoromethyl)benzylamine
- 4-Fluoro-3-(trifluoromethyl)phenol
- 2,2’-Bis(trifluoromethyl)biphenyl
Comparison: Compared to similar compounds, 4’-Fluoro-4-(trifluoromethyl)biphenyl-3-amine is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the biphenyl structure. This unique arrangement can result in distinct chemical and physical properties, such as increased stability and reactivity under certain conditions .
Propiedades
Fórmula molecular |
C13H9F4N |
|---|---|
Peso molecular |
255.21 g/mol |
Nombre IUPAC |
5-(4-fluorophenyl)-2-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H9F4N/c14-10-4-1-8(2-5-10)9-3-6-11(12(18)7-9)13(15,16)17/h1-7H,18H2 |
Clave InChI |
UFPYKSPWGMSBOT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=C(C=C2)C(F)(F)F)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Chlorophenyl)methoxy]-2,2-dimethylpropanoic acid](/img/structure/B12072466.png)

![O-[(3-Chloro-4-methylphenyl)methyl]hydroxylamine](/img/structure/B12072472.png)











